5-Cyano-2-methoxybenzoic acid
Overview
Description
5-Cyano-2-methoxybenzoic acid is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO3/c1-13-8-3-2-6 (5-10)4-7 (8)9 (11)12/h2-4H,1H3, (H,11,12) . This indicates that the compound has a cyano group (-CN) at the 5th position and a methoxy group (-OCH3) at the 2nd position on the benzoic acid ring.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 177.16 . The compound is sealed in dry and stored at room temperature .Scientific Research Applications
Glycosidase and Glycogen Phosphorylase Inhibitory Activities
5-Cyano-2-methoxybenzoic acid has been studied for its potential in inhibiting glycosidase and glycogen phosphorylase activities. A study involving compounds from the leaves of Cyclocarya paliurus, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, found significant alpha-glucosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).
Marine Sponge-Derived Compounds
Research involving sea sponge Didiscus sp. identified 3,5-Dibromo-2-methoxybenzoic acid, a structurally similar compound to this compound. Its structure was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998).
Continuous Flow-Flash Chemistry in Synthesis
This compound has been synthesized using continuous flow-flash chemistry. This method efficiently scaled up the synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate for various biologically important compounds (Seto et al., 2019).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Cyano-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The interactions between this compound and enzymes such as cytochrome P450 can lead to alterations in metabolic processes, affecting the overall biochemical landscape of the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can impact cell proliferation and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which play crucial roles in the biosynthesis of phenolic compounds. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and can accumulate in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytosol or mitochondria, where it can interact with enzymes and other biomolecules to exert its effects.
Properties
IUPAC Name |
5-cyano-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRQGBGYGMYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307790 | |
Record name | 5-Cyano-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84923-71-7 | |
Record name | 5-Cyano-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84923-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyano-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401307790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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